molecular formula C14H23N B583077 2,3,4,5-TETRAETHYL-6-METHYL-PYRIDINE CAS No. 150432-16-9

2,3,4,5-TETRAETHYL-6-METHYL-PYRIDINE

Cat. No.: B583077
CAS No.: 150432-16-9
M. Wt: 205.345
InChI Key: XYZKHCUZKJBDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetraethyl-6-methyl-pyridine is a synthetic, multi-alkylated pyridine derivative of interest in chemical and pharmaceutical research. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its significant clinical diversity and presence in over 7,000 compounds of medicinal importance . Its structural motif is a key component in numerous FDA-approved drugs and agrochemicals, largely due to the nitrogen atom's ability to accept a proton, forming stable salts and influencing pharmacokinetic properties . This specific pattern of ethyl and methyl substitutions is designed to modulate the compound's steric profile, lipophilicity, and electron density, making it a valuable intermediate for probing structure-activity relationships . Researchers utilize such tailored alkyl pyridines in diverse applications, including the development of novel ligands for metal complexes, the synthesis of more complex heterocyclic systems, and as a building block in materials science . The compound serves as a critical reference standard and a versatile synthon in exploratory organic synthesis and drug discovery projects. This product is provided as a high-purity substance for laboratory research applications. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

150432-16-9

Molecular Formula

C14H23N

Molecular Weight

205.345

IUPAC Name

2,3,4,5-tetraethyl-6-methylpyridine

InChI

InChI=1S/C14H23N/c1-6-11-10(5)15-14(9-4)13(8-3)12(11)7-2/h6-9H2,1-5H3

InChI Key

XYZKHCUZKJBDGE-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(N=C1C)CC)CC)CC

Synonyms

2,3,4,5-TETRAETHYL-6-METHYL-PYRIDINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following analysis compares 2,3,4,5-Tetraethyl-6-Methyl-Pyridine with structurally or functionally related pyridine compounds, focusing on substituent effects, steric/electronic profiles, and biological or chemical applications.

Substituent Effects and Steric Hindrance

  • This compound: The presence of four ethyl groups creates significant steric bulk, which may reduce nucleophilic reactivity at the pyridine nitrogen and enhance lipophilicity. This could favor membrane permeability in biological systems or improve solubility in nonpolar solvents for synthetic applications.
  • 6-Ethyl-2,3,4,5-Tetrahydropyridine (): This compound features a partially saturated pyridine ring (tetrahydropyridine) with a single ethyl group. The reduced aromaticity increases basicity compared to fully aromatic pyridines, while the smaller substituent size lowers steric hindrance. Applications include intermediates in alkaloid synthesis.
  • SIB-1757 (6-Methyl-2-(Phenylazo)-3-Pyridinol) (): Contains a methyl group and a phenylazo substituent. The azo group introduces conjugation and redox activity, enabling selective antagonism of metabotropic glutamate receptors (mGluR5) with an IC50 of 0.37 µM. The methyl group likely enhances metabolic stability compared to bulkier alkyl chains.

Electronic and Functional Group Diversity

  • SIB-1893 [(E)-2-Methyl-6-(2-Phenylethenyl)Pyridine] (): The styryl group (phenylethenyl) at position 6 introduces π-conjugation, enhancing electronic delocalization and interaction with hydrophobic protein pockets. This compound exhibits potent mGluR5 inhibition (IC50 = 0.29 µM), outperforming ethyl-substituted analogs in receptor selectivity.
  • 3-Allyl-6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-yl)-2-Fluoropyridine (): Fluorine at position 2 increases electronegativity, while the allyl and silyl-protected pyrrolidinyl groups enhance steric bulk and functional versatility. Such derivatives are often used in cross-coupling reactions or as protected intermediates in drug synthesis.

Preparation Methods

Alkylation of Preformed Pyridine Cores

The direct alkylation of pyridine derivatives remains a foundational approach for introducing alkyl substituents. In one documented strategy, 3,4-dimethyl-5-cyanopyridine (I) was reacted with methylmagnesium iodide to yield 3,4-dimethyl-5-ethylpyridine (II) through nucleophilic addition to the nitrile group . Extending this methodology, tetraethyl substitution could theoretically be achieved by employing ethyl Grignard reagents at multiple positions. However, steric hindrance and the electron-withdrawing nature of the pyridine nitrogen often limit successive alkylations.

A modified approach involves halogenating specific pyridine positions to create reactive sites for subsequent alkylation. For instance, 2-oxo-5-methyl-5,6-dichloropiperidine (III) was treated with phosphorus oxychloride to generate 2-chloro-5-methylpyridine (IV) . While this method focuses on chlorination, analogous dihalo intermediates could serve as platforms for nucleophilic displacement with ethyl groups under SNAr conditions, albeit with diminished efficiency due to the pyridine ring’s deactivation.

Ring-Closing Metathesis (RCM) for Pyridine Assembly

The RCM strategy offers a robust pathway for constructing polysubstituted pyridines from acyclic precursors. As demonstrated in the synthesis of pentasubstituted pyridines, a diene precursor (V) undergoes RCM using Hoveyda–Grubbs second-generation catalyst to form dihydropyridone (VI), which is subsequently aromatized . Applying this method, a diene bearing ethyl and methyl groups at predetermined positions could cyclize to yield 2,3,4,5-tetraethyl-6-methylpyridine after dehydrogenation.

Key Reaction Steps:

  • Diene Preparation : Ethyl glyoxalate (VII) is condensed with methoxyamine to form oxime ether (VIII), followed by crotylation to introduce ethyl branches.

  • RCM Cyclization : Catalytic metathesis closes the diene into a six-membered ring.

  • Aromatization : Treatment with a strong acid (e.g., H2SO4) converts the dihydropyridone to the fully aromatic pyridine .

This method’s regioselectivity is controlled by the diene’s substitution pattern, making it ideal for installing multiple ethyl groups.

Rhodium(III)-Catalyzed [3+2] Cycloaddition

Rhodium-catalyzed reactions between pyridinium-N-imines (IX) and alkynes (X) provide rapid access to tri- and tetra-substituted pyridines. For example, 6-ethyl-3,4-dimethyl-2-phenylpyridine (XI) was synthesized via RhCp*Cl2-mediated coupling of N-aminopyridinium salts with phenylethynylphosphonates . Adapting this method, tetraethyl substitution could be achieved by employing ethynyl reagents pre-functionalized with ethyl groups.

Mechanistic Considerations:

  • Oxime Activation : Pyridinium-N-imines are generated in situ from N-aminopyridinium salts under basic conditions.

  • Alkyne Insertion : Ethynylphosphonates undergo regioselective insertion into the Rh–N bond, followed by cyclization to form the pyridine core .

This approach excels in introducing diverse substituents but requires precise control over alkyne reactivity to avoid side reactions.

Halogenation and Cross-Coupling Strategies

Sequential halogenation and cross-coupling reactions enable precise installation of ethyl groups. For instance, 2-chloro-5-methylpyridine (IV) was synthesized via chlorination of a dichloropiperidine intermediate . By replacing chlorine atoms with ethyl groups via Negishi or Kumada couplings, tetraethyl derivatives become feasible.

Example Protocol:

  • Dihalogenation : Treat a piperidone precursor with PCl5 to install chlorine atoms at positions 2 and 6.

  • Cross-Coupling : Use ethylzinc bromide or ethyl Grignard reagents in the presence of a Pd catalyst to substitute chlorides with ethyl groups.

While promising, this method’s success depends on the accessibility of multi-halogenated intermediates and the compatibility of coupling reagents with the pyridine framework.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Direct Alkylation Simplicity; uses commercial reagentsLow regioselectivity; steric hindrance10–30% (estimated)
RCM Cyclization High regiocontrol; scalableRequires specialized catalysts60–85%
Rhodium Catalysis Rapid assembly; diverse substituentsSensitive to alkyne electronics50–89%
Cross-Coupling Precise substitution; modularMulti-step synthesis; costly catalysts40–70% (estimated)

The RCM and rhodium-mediated routes offer the highest practicality for constructing 2,3,4,5-tetraethyl-6-methylpyridine, balancing yield and substituent control. Direct alkylation remains limited by poor efficiency in introducing four ethyl groups.

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